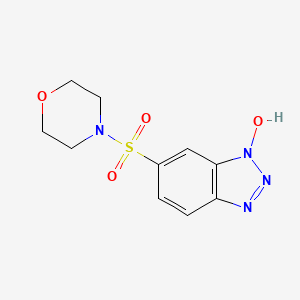

6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol

Vue d'ensemble

Description

Morpholine-4-sulfonyl chloride is a halogenated organic compound . It’s used as an anticancer agent and has shown potent antibacterial activity against human pathogens such as Helicobacter pylori and Staphylococcus aureus . It’s also known to be a coagulant agent, which means it helps the blood clot .

Synthesis Analysis

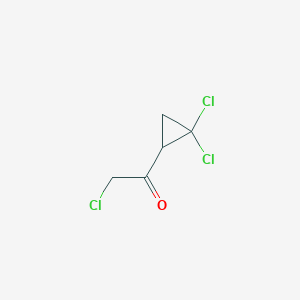

Morpholines, including morpholine-4-sulfonyl chloride, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular weight of morpholine-4-sulfonyl chloride is 185.63 . Its InChI code is 1S/C4H8ClNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 .Chemical Reactions Analysis

Morpholines can be synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Physical And Chemical Properties Analysis

Morpholine-4-sulfonyl chloride is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 185.63 . It’s stable under normal conditions and does not decompose below its melting point .Applications De Recherche Scientifique

Enzymatic and Biological Activity

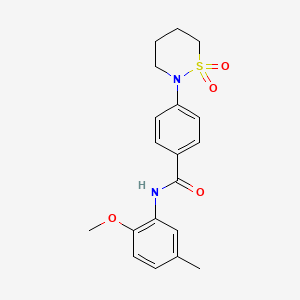

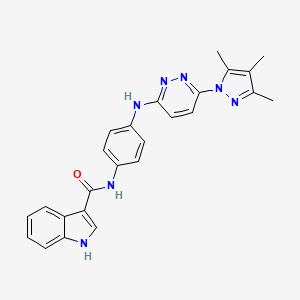

One of the key applications of sulfonamide compounds, which include 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, is their role in inhibiting various enzymes, thereby influencing biological activities. Sulfonamide inhibitors are critical in therapy for bacterial infections and other microorganism-caused diseases. They also find applications as diuretics, carbonic anhydrase inhibitors, and antiepileptics, highlighting their broad utility in medical and pharmaceutical fields (Gulcin & Taslimi, 2018).

Pharmacological Implications

The morpholine moiety, a part of 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, has been extensively studied for its pharmacological significance. Morpholine derivatives exhibit a broad spectrum of pharmacological activities, indicating their potential in developing novel therapeutic agents. These compounds are involved in various pharmacological activities, reflecting their importance in medicinal chemistry and drug design processes (Asif & Imran, 2019).

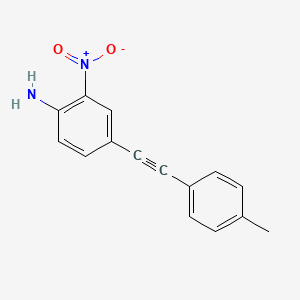

Environmental Impact and Health Implications

The widespread use of sulfonamides, including those related to 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, has led to their presence in the environment, posing potential risks to human health. These compounds, derived mainly from agricultural activities, can induce changes in microbial populations that may have hazardous health implications. This underscores the importance of understanding and mitigating the environmental impact of such chemicals (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Safety And Hazards

Morpholine-4-sulfonyl chloride is considered a skin and eye irritant, as well as a skin sensitizer . It’s recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Propriétés

IUPAC Name |

4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c15-14-10-7-8(1-2-9(10)11-12-14)19(16,17)13-3-5-18-6-4-13/h1-2,7,15H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTKWKYMHRDNTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=NN3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332833 | |

| Record name | 4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85199118 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol | |

CAS RN |

571154-96-6 | |

| Record name | 4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2888356.png)

![methyl 4-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2888362.png)

![(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2888367.png)

![(R)-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2888376.png)